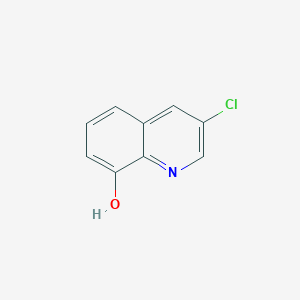
3-Chloroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroquinolin-8-ol is a chemical compound with the CAS Number: 102878-83-1. It has a molecular weight of 179.61 and is a solid substance . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 3-Chloroquinolin-8-ol and its derivatives has been investigated in various studies. For instance, a study reported the use of N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another study reported the use of thin layer chromatography (TLC) for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-8-ol consists of a quinoline core with a chlorine atom at the 3rd position and a hydroxyl group at the 8th position . The InChI key is provided in the product description .Chemical Reactions Analysis
3-Chloroquinolin-8-ol can undergo various chemical reactions. For instance, it can be acylated with different acylating counterparts under Steglich conditions . Another study reported the use of DMAP-catalyzed esterification for the synthesis of 5-chloroquinolin-8-yl-benzoates .Physical And Chemical Properties Analysis
3-Chloroquinolin-8-ol is a solid substance with a molecular weight of 179.61 .Applications De Recherche Scientifique
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antibacterial agents. They have been found to be effective against both Gram-positive and Gram-negative bacteria .
Methods of Application or Experimental Procedures
Quinoline derivatives were prepared via the Mannich reaction and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria .
Results or Outcomes
Among the target compounds, a quinolone coupled hybrid showed potential effect against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL .
Inhibitor of Methionine Aminopeptidases
Specific Scientific Field
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as inhibitors of methionine aminopeptidases .
Methods of Application or Experimental Procedures
Results or Outcomes
Antiviral Agents
Specific Scientific Field
Pharmaceutical Chemistry, Virology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antiviral agents .
Methods of Application or Experimental Procedures
Results or Outcomes
Anticancer Agents
Specific Scientific Field
Pharmaceutical Chemistry, Oncology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as anticancer agents .
Methods of Application or Experimental Procedures
Results or Outcomes
Antimicrobial Agents
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology .
Summary of the Application
Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antimicrobial agents. They have been found to be effective against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Activator of the Two-Pore Domain Potassium Channel
Specific Scientific Field
Summary of the Application
3-Chloroquinolin-8-ol, also known as Cloxyquin, has been studied for its potential as an activator of the two-pore domain potassium channel, TRESK .
Methods of Application or Experimental Procedures
Results or Outcomes
Safety And Hazards
Orientations Futures
The future directions for 3-Chloroquinolin-8-ol and its derivatives could involve further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry . The development of more potent and/or selective inhibitors could also be a potential future direction .
Propriétés
IUPAC Name |
3-chloroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAPFATOSQMSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327645 |
Source


|
| Record name | 3-chloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-8-ol | |
CAS RN |
102878-83-1 |
Source


|
| Record name | 3-chloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)
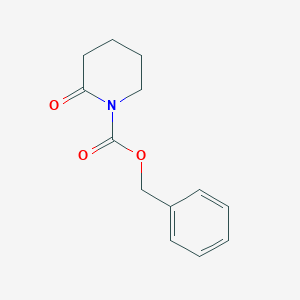
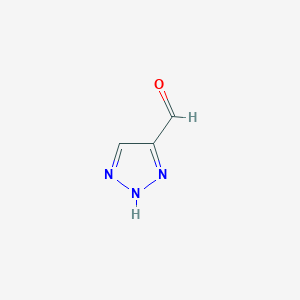
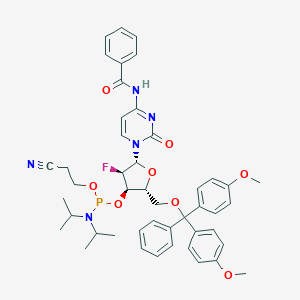
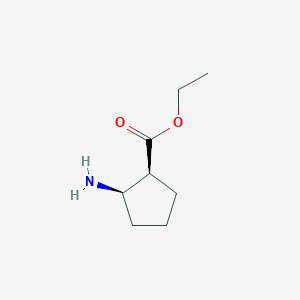

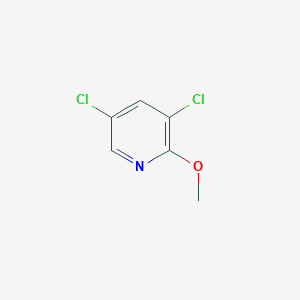
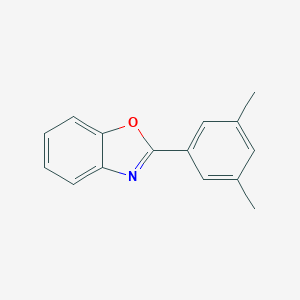
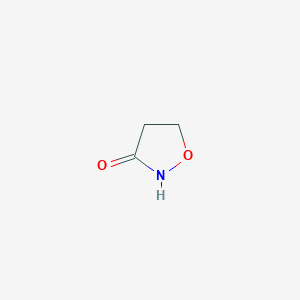
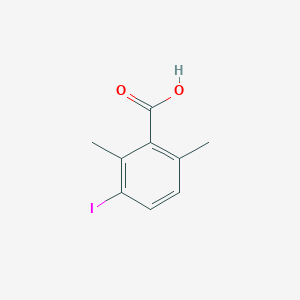
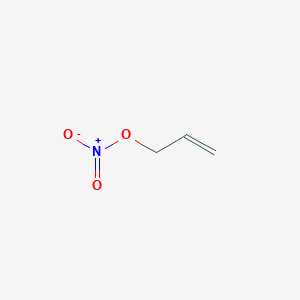
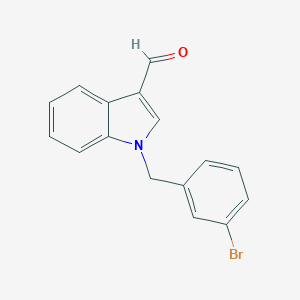
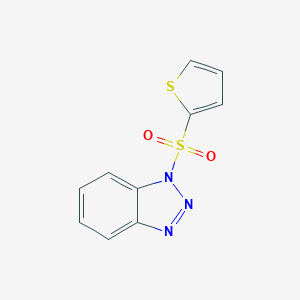
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)